ANAVEX 2-73
Übersicht
Beschreibung
Es wird in erster Linie für seine potenziellen therapeutischen Wirkungen bei neurodegenerativen und neurodevelopmentalen Erkrankungen untersucht, darunter Alzheimer-Krankheit, Parkinson-Krankheit und Rett-Syndrom . Anavex 2-73 ist ein oral verfügbares kleines Molekül, das den Sigma-1-Rezeptor und muskarinische Rezeptoren aktiviert, die eine entscheidende Rolle bei der Wiederherstellung der zellulären Homöostase und der Förderung der Neuroplastizität spielen .
2. Herstellungsmethoden
Die Herstellung von this compound beinhaltet synthetische Wege, die auf den Sigma-1-Rezeptor und muskarinische Rezeptoren abzielen. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung ihrer Kristallformen beinhalten. Die spezifischen synthetischen Wege und Reaktionsbedingungen sind Eigentum von Anavex Life Sciences und werden durch verschiedene Patente geschützt . Industrielle Produktionsmethoden konzentrieren sich auf die Sicherstellung der Reinheit und Stabilität der Verbindung, was für ihre Wirksamkeit und Sicherheit in klinischen Studien entscheidend ist .
Wirkmechanismus
Target of Action
The sigma-1 receptor is an intracellular chaperone protein expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . It forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .
Mode of Action
ANAVEX 2-73 acts as an agonist of the sigma-1 receptor . By binding to this receptor, it promotes its neuroprotective effects . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine . It also suppresses the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Biochemical Pathways
This compound impacts multiple biochemical pathways. It has been found to correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism . It also influences pathways involved in neurodegenerative diseases, especially Alzheimer’s disease and Parkinson’s disease .
Pharmacokinetics
This compound has been determined to be suitable for daily oral dosing based on its pharmacokinetic profile . It undergoes biotransformation to its main metabolite, which also actively targets sigma-1 and muscarinic receptors like its parent drug . The maximum tolerated dose of the drug was determined to be 55 mg .
Result of Action
The activation of SIGMAR1 by this compound is pivotal to restoring neural cell homeostasis and promoting neuroplasticity . It has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation . This results in the restoration of complete housekeeping function within the body .
Biochemische Analyse
Biochemical Properties
ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by this compound is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .
Cellular Effects
This compound has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active this compound treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by this compound has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, this compound treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of this compound, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that this compound may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .
Transport and Distribution
As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .
Subcellular Localization
Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .
Vorbereitungsmethoden
The preparation of Anavex 2-73 involves synthetic routes that target the sigma-1 receptor and muscarinic receptors. The compound is synthesized through a series of chemical reactions that involve the formation of its crystal forms. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences and are covered under various patents . Industrial production methods focus on ensuring the purity and stability of the compound, which is crucial for its efficacy and safety in clinical trials .
Analyse Chemischer Reaktionen
Anavex 2-73 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was die Struktur und Aktivität der Verbindung verändern kann.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was auch die Eigenschaften der Verbindung beeinflussen kann.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, was die Funktionalität der Verbindung modifizieren kann.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Anavex 2-73 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Aktivierung von Sigma-1- und muskarinischen Rezeptoren und ihre Rolle in der zellulären Homöostase zu untersuchen.
Biologie: Es wird verwendet, um die molekularen Mechanismen zu untersuchen, die neurodegenerativen und neurodevelopmentalen Erkrankungen zugrunde liegen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den Sigma-1-Rezeptor (SIGMAR1) und muskarinische Rezeptoren aktiviert. Die Aktivierung von SIGMAR1 führt zur Wiederherstellung der zellulären Homöostase und fördert die Neuroplastizität. Dieser Mechanismus ist entscheidend für seine potenziellen therapeutischen Wirkungen bei neurodegenerativen und neurodevelopmentalen Erkrankungen. Die Verbindung zielt auch auf Proteinfehlfaltung, oxidativen Stress, mitochondriale Dysfunktion und Neuroinflammation ab, die häufige Merkmale dieser Erkrankungen sind .
Vergleich Mit ähnlichen Verbindungen
Anavex 2-73 ist einzigartig in seiner dualen Aktivierung von Sigma-1- und muskarinischen Rezeptoren, was es von anderen Verbindungen unterscheidet, die nur einen dieser Rezeptoren anvisieren. Ähnliche Verbindungen umfassen:
Donepezil: Ziel ist in erster Linie Acetylcholinesterase, um den Acetylcholinspiegel im Gehirn zu erhöhen.
Memantin: Ziel ist NMDA-Rezeptoren, um Excitotoxizität bei neurodegenerativen Erkrankungen zu verhindern.
Rivastigmin: Hemmt sowohl Acetylcholinesterase als auch Butyrylcholinesterase, um die cholinerge Funktion zu verbessern.
Im Vergleich zu diesen Verbindungen bietet die duale Rezeptoraktivierung von this compound einen breiteren Wirkmechanismus, der möglicherweise umfassendere therapeutische Vorteile bietet .
Biologische Aktivität
ANAVEX 2-73, also known as Blarcamesine, is a novel therapeutic agent under investigation for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Rett syndrome. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, gene expression analysis, and case studies.
This compound primarily acts as an agonist of the sigma-1 receptor (SIGMAR1), which plays a crucial role in cellular homeostasis and neuroprotection. Activation of SIGMAR1 has been shown to enhance mitochondrial function and promote neuroplasticity, thereby potentially reversing neurodegenerative processes . The compound also interacts with muscarinic receptors, contributing to its therapeutic effects in cognitive disorders .
Phase 3 AVATAR Trial for Rett Syndrome
The Phase 3 AVATAR trial evaluated the efficacy of this compound in adult patients with Rett syndrome. Key findings include:
- Primary Efficacy Endpoint : The Rett Syndrome Behavioral Questionnaire (RSBQ) Area Under Curve (AUC) showed a statistically significant improvement in 72.2% of patients treated with this compound compared to 38.5% in the placebo group (p = 0.037) with a Cohen’s d effect size of 1.91, indicating a very large effect .
- Secondary Efficacy Endpoints : Significant improvements were also observed in emotional behavior symptoms measured by the Aberrant Behavior Checklist (ADAMS), where 52.9% of treated patients showed improvement versus 8.3% on placebo (p = 0.010) with a Cohen’s d effect size of 0.609 .
Phase IIb/III Trial for Alzheimer's Disease
In a separate study focused on Alzheimer's disease, this compound demonstrated:
- Cognitive Improvement : The trial met co-primary endpoints, showing significant differences in cognitive function as measured by the ADAS-Cog13 and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) after 48 weeks .
- Biomarker Correlation : Notably, treatment resulted in increased levels of GABA and decreased levels of L-alpha-aminoadipic acid (L-AAA), suggesting a biochemical basis for its clinical efficacy .
Gene Expression Analysis
Recent analyses from the AVATAR study revealed significant gene expression changes associated with this compound treatment:
Pathway | Function | p-value |
---|---|---|
NR1H2 and NR1H3 | Transcription / Translation | 4.11E-02 |
RHOU GTPase cycle | Signaling | 4.20E-02 |
Fatty acid metabolism | Energy Metabolism | 4.36E-02 |
Nucleotide-binding oligomerization domain | Transcription / Translation | 4.60E-02 |
Protein localization | Membrane Trafficking | 4.89E-02 |
These findings indicate that this compound may correct metabolic alterations in Rett syndrome patients through enhanced mitochondrial energy production and modulation of various metabolic pathways .
Safety Profile
This compound has been reported to have a favorable safety profile across multiple studies. In trials involving both Alzheimer's and Rett syndrome patients, the compound was well-tolerated with minimal adverse effects reported .
Eigenschaften
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
Record name | Blarcamesine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLARCAMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.